Zinc dihydrogen diphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

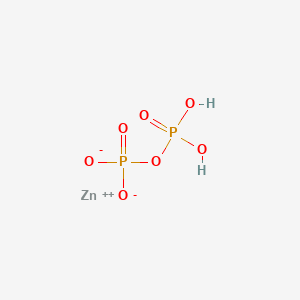

Zinc dihydrogen diphosphate, also known as zinc hydrogen diphosphate, is an inorganic compound with the molecular formula H₂O₇P₂Zn. It is a white crystalline powder that is moderately soluble in water and acids. This compound is primarily used in various industrial applications, including as a corrosion inhibitor and in the production of coatings and ceramics .

準備方法

Synthetic Routes and Reaction Conditions: Zinc dihydrogen diphosphate can be synthesized through the reaction of zinc oxide with phosphoric acid. The process involves adding phosphoric acid to a reactor and then introducing zinc oxide under stirring at temperatures between 100°C and 120°C. The reaction mixture is then concentrated at 130°C, cooled, and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, high-purity zinc oxide and phosphoric acid are used. The zinc oxide is mixed with deionized water to form a paste, which is then reacted with phosphoric acid at elevated temperatures (85-95°C). The resulting solution is concentrated and cooled to crystallize this compound .

化学反応の分析

Thermal Decomposition Reactions

Zn(H₂PO₄)₂ undergoes thermal degradation at elevated temperatures, producing zinc oxide (ZnO), phosphoric acid (H₃PO₄), and water:

Zn(H₂PO₄)₂ΔZnO+2H₃PO₄+H₂O

This reaction is pivotal in ceramic and glass manufacturing, where controlled decomposition ensures optimal material properties .

Table 1: Thermal Decomposition Parameters

| Temperature Range | Products | Application |

|---|---|---|

| 100–120°C | H₃PO₄, H₂O | Intermediate in synthesis |

| >200°C | ZnO, H₃PO₄ | Ceramic precursors |

Acid-Base and Precipitation Reactions

In aqueous solutions, Zn(H₂PO₄)₂ acts as a weak acid, participating in buffering and neutralization reactions. For example, with ammonia:

Zn(H₂PO₄)₂+2NH₃→ZnNH₄PO₄+NH₄H₂PO₄

This forms zinc ammonium phosphate, a precursor for corrosion-resistant coatings .

Key Precipitation Pathways:

-

With magnesium salts :

3Zn(H₂PO₄)₂+3MgCl₂→Mg₃(PO₄)₂+2Zn₃(PO₄)₂+6HClUsed in gravimetric analysis to isolate phosphate ions.

Redox Reactions in Metal Surface Treatment

Zn(H₂PO₄)₂ is central to zinc phosphating, a corrosion protection process for steel. The reaction involves iron dissolution and phosphate deposition:

3Fe+2Zn(H₂PO₄)₂→Zn₃(PO₄)₂+2FePO₄+4H₂+2H₂O

This forms a crystalline layer of zinc and iron phosphates, enhancing adhesion for paints .

Table 2: Phosphating Reaction Metrics

| Parameter | Value |

|---|---|

| pH | 3.0–3.5 |

| Temperature | 35–45°C |

| Coating Thickness | 2–10 μm |

Hydrolysis and Stability in Aqueous Media

Zn(H₂PO₄)₂ hydrolyzes in water, influenced by pH and temperature:

Zn(H₂PO₄)₂+2H₂O↔ZnHPO₄+H₃PO₄

At pH > 4, it precipitates as zinc hydrogen phosphate (ZnHPO₄), while acidic conditions stabilize the dihydrogen form .

科学的研究の応用

Industrial Applications

Zinc dihydrogen phosphate is utilized in several industrial sectors:

- Electroplating : It serves as an embalmment agent in the electroplating industry, particularly for black metal coatings. Its performance is superior to manganese dihydrogen phosphate, enhancing corrosion resistance and adhesion of subsequent coatings .

- Surface Treatment : The compound is employed for phosphatizing metal surfaces, which improves corrosion resistance and prepares surfaces for painting and coating. A notable method involves using a no-rinse zinc phosphate solution that forms a coating upon the metal surface, enhancing adhesion without requiring additional rinsing processes .

- Ceramics and Glass : In ceramics, zinc dihydrogen phosphate acts as a colorant, while in glass manufacturing, it serves as a clarifier, improving the clarity and quality of glass products .

- Flame Retardants : The compound is also used in formulations for flame retardants, contributing to fire safety in various materials .

Chemical Properties and Specifications

Zinc dihydrogen phosphate is characterized by its low melting point (decomposes at approximately 100°C) and solubility in water and acids. Below is a table summarizing its specifications:

| Property | Superior Product | Top-Quality Product |

|---|---|---|

| Phosphoric Acid (P₂O₅) % ≥ | 47.5 | 46.0 |

| Zinc (Zn) % ≥ | 20.2 | 19.5 |

| Free Acid (H₃PO₄) % ≤ | 3.0 | 5.0 |

| Sulfate (SO₄) % ≤ | 0.01 | 0.05 |

| Lead (Pb) % ≤ | 0.01 | 0.02 |

| Arsenic (As) % ≤ | 0.01 | 0.0 |

Research Applications

Zinc dihydrogen phosphate has been studied for its potential applications in nanotechnology and materials science:

- Nanoparticle Synthesis : Research has shown that zinc phosphate nanoparticles can be synthesized using polyol-mediated methods, leading to non-agglomerated and uniform particles suitable for various applications including catalysis and drug delivery .

- Catalysis : The compound's properties make it an interesting candidate for catalytic applications, particularly in oxidation reactions where it can enhance reaction rates due to its unique surface characteristics .

Case Study 1: Electroplating Efficiency

A study conducted on the electroplating of ferrous metals demonstrated that using zinc dihydrogen phosphate as part of the coating process resulted in improved corrosion resistance compared to traditional methods. The application of a smooth coating facilitated better adhesion of paints and sealants, showcasing its effectiveness in industrial coatings .

Case Study 2: Surface Treatment Innovations

In a novel method for treating metal surfaces without rinsing, researchers formulated a solution containing zinc dihydrogen phosphate that reacted with the metal to form a durable coating. This approach reduced processing time and improved overall efficiency in manufacturing settings where metal surface preparation is critical .

作用機序

リン酸水素亜鉛がその効果を発揮するメカニズムには、さまざまな分子標的との相互作用が含まれます。

触媒作用: 亜鉛イオンの供給源を提供することで、化学反応の触媒として作用します。

構造的役割: 特定の部位に結合することで、酵素やタンパク質の構造を安定化させます。

類似化合物:

リン酸亜鉛: Zn₃(PO₄)₂。類似の用途で使用されていますが、溶解度と反応性の特徴が異なります。

リン酸一水素亜鉛: ZnHPO₄。別種のリン酸亜鉛で、化学的挙動が異なります。

リン酸二水素カルシウム: Ca(H₂PO₄)₂。肥料に使用され、生物学的役割が異なります

独自性: リン酸水素亜鉛は、その特定の溶解度特性とさまざまな金属イオンと安定な錯体を形成する能力により、独特です。 そのため、亜鉛イオンの放出と反応性を正確に制御する必要がある用途に特に役立ちます .

類似化合物との比較

Zinc Phosphate: Zn₃(PO₄)₂, used in similar applications but has different solubility and reactivity properties.

Zinc Hydrogen Phosphate: ZnHPO₄, another zinc phosphate with distinct chemical behavior.

Calcium Dihydrogen Phosphate: Ca(H₂PO₄)₂, used in fertilizers and has different biological roles

Uniqueness: Zinc dihydrogen diphosphate is unique due to its specific solubility properties and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring precise control over zinc ion release and reactivity .

生物活性

Zinc dihydrogen diphosphate, also known as zinc bis(dihydrogen phosphate), is a compound that has garnered attention for its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications in various fields.

This compound is a water-soluble compound that can act as a preservative and analytical reagent. Its chemical structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.

The biological activity of zinc compounds is often attributed to their ability to influence cellular zinc homeostasis and signaling pathways. Zinc ions play critical roles in numerous physiological processes, including:

- Cell Proliferation and Differentiation : Zinc is essential for the regulation of cell cycle progression and differentiation. It influences signaling pathways such as STAT1 and STAT3, which are vital for embryonic development and immune function .

- Antioxidant Activity : Zinc compounds can exhibit antioxidant properties by modulating oxidative stress responses, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

- Immune Function : Zinc is crucial for the development and function of immune cells, particularly regulatory T cells, enhancing the body's ability to respond to infections .

1. Cellular Signaling

This compound influences intracellular signaling pathways by regulating the concentration of free zinc ions within cells. This regulation is essential for maintaining homeostasis and facilitating various cellular responses.

2. Apoptosis Regulation

Excessive intracellular zinc can lead to apoptosis (programmed cell death), particularly in neuronal cells. The release of zinc from metallothioneins (MTs) during oxidative stress can trigger apoptotic pathways, highlighting the dual role of zinc as both a signaling molecule and a potential cytotoxic agent at high concentrations .

Case Studies

Several studies have investigated the effects of zinc compounds on biological systems:

- Study on Zinc Absorption : A randomized controlled trial indicated that different forms of zinc supplementation vary in bioavailability. Zinc bisglycinate was found to be significantly more bioavailable than other forms like zinc gluconate, suggesting that the chemical form of zinc can impact its biological efficacy .

- Biocompatibility Assessment : Research evaluating the biocompatibility of zinc phosphate coatings demonstrated positive effects on cell viability and vascular remodeling, indicating that zinc compounds could be beneficial in medical applications such as stent optimization .

Data Table: Summary of Key Findings

| Study Reference | Study Type | Population | Intervention | Main Findings |

|---|---|---|---|---|

| DiSilvestro et al. (2015) | RCT | Young adult women (N=30) | Zinc glycinate capsules | Increased plasma zinc levels significantly compared to placebo |

| Barrie et al. (1987) | RCT | Healthy volunteers (N=15) | Zinc picolinate tablets | Increased hair, urine, and erythrocyte zinc levels; no change with gluconate |

| Siepmann et al. (2005) | RCT | Healthy men (N=12) | Zinc gluconate tablets | Better absorption compared to zinc oxide; higher plasma concentrations observed |

特性

CAS番号 |

54389-17-2 |

|---|---|

分子式 |

H2O7P2Zn |

分子量 |

241.3 g/mol |

IUPAC名 |

zinc;phosphono phosphate |

InChI |

InChI=1S/H4O7P2.Zn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+2/p-2 |

InChIキー |

RPRMAEUXQLFUQL-UHFFFAOYSA-L |

正規SMILES |

OP(=O)(O)OP(=O)([O-])[O-].[Zn+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。